molecular formula C38H46O9 B13389968 10alpha-Hydroxyepigambogic acid

10alpha-Hydroxyepigambogic acid

Cat. No.: B13389968
M. Wt: 646.8 g/mol
InChI Key: LJUARHDVFLLQMF-DEGHYDMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 10alpha-Hydroxyepigambogic acid can be synthesized through various organic reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Garcinia hanburyi using solvent extraction methods .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia hanburyi. The plant material is processed using solvents to isolate the compound, followed by purification steps to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 10alpha-Hydroxyepigambogic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution produce various modified compounds .

Scientific Research Applications

10alpha-Hydroxyepigambogic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10alpha-Hydroxyepigambogic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in tumor growth and proliferation. The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

10alpha-Hydroxyepigambogic acid is part of a family of compounds with similar structures and properties. Some of the similar compounds include:

These compounds share a common core structure but differ in their specific functional groups and biological activities, making this compound unique in its specific applications and effects.

Properties

Molecular Formula

C38H46O9

Molecular Weight

646.8 g/mol

IUPAC Name

(E)-4-[(2S,8S,15S,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13+/t24-,25?,27+,29-,36-,37?,38-/m0/s1

InChI Key

LJUARHDVFLLQMF-DEGHYDMZSA-N

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H](C3=O)[C@H]([C@@H]6CC4C(OC5(C6=O)C/C=C(\C)/C(=O)O)(C)C)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Origin of Product

United States

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